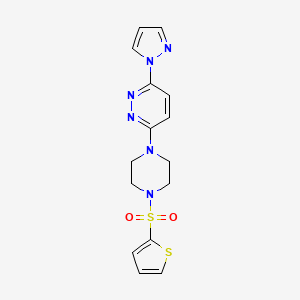

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound. It shares a common structural feature with 2-APA NSAIDs, which is a sp^3-hybridised tetrahedral chiral carbon atom within the propionic acid side chain moiety . The S-(+)-enantiomer of this class of compounds possesses most of the beneficial anti-inflammatory activity .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid serves as an excellent boron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it a preferred choice for synthesizing complex molecules .

Anti-Inflammatory Properties

Derivatives of 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid have been investigated as potential anti-inflammatory drugs. These compounds exhibit promising activity due to their structural resemblance to well-known anti-inflammatory agents. Spectral methods (FR-IR, 1H-NMR, 13C-NMR, MS) confirm the synthesis of these derivatives .

1,2,3-Triazole Synthesis

Through 1,3-dipolar cycloaddition reactions, 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid derivatives can yield novel 1,4-disubstituted 1,2,3-triazoles. These compounds have diverse applications, including drug discovery and materials science. The efficient synthesis of triazoles from this precursor demonstrates its versatility .

Mécanisme D'action

Target of Action

The compound “3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid”, also known as “3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid”, is commonly referred to as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Ibuprofen works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . It’s important to note that ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ibuprofen disrupts this pathway, leading to reduced production of prostaglandins .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Result of Action

The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .

Action Environment

The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen in the gastrointestinal tract can affect its absorption and thus its bioavailability . Additionally, factors such as the presence of food in the stomach can also influence the absorption of ibuprofen . Furthermore, the pH of the environment can affect the ionization state of ibuprofen, which can in turn influence its absorption and distribution .

Propriétés

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(17)18)16-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELOPTVAXDRILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2741442.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2741443.png)

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2741445.png)

![Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2741446.png)

![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)

![Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate](/img/structure/B2741456.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)